molecular formula C19H28FN3O2 B5471768 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N,N-dimethylacetamide

2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N,N-dimethylacetamide

Cat. No.: B5471768
M. Wt: 349.4 g/mol
InChI Key: DPJRFIQJOPSPKU-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N,N-dimethylacetamide” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a fluorobenzyl group, an isopropyl group, and a dimethylacetamide group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The diazepane ring would provide a cyclic structure, while the fluorobenzyl, isopropyl, and dimethylacetamide groups would add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the diazepane ring and the various functional groups. The fluorobenzyl group could potentially undergo reactions involving the carbon-fluorine bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the fluorobenzyl group could potentially influence its polarity and solubility .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug or other useful product .

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]-5-oxo-3-propan-2-yl-1,4-diazepan-1-yl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O2/c1-14(2)17-12-22(13-19(25)21(3)4)10-9-18(24)23(17)11-15-5-7-16(20)8-6-15/h5-8,14,17H,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJRFIQJOPSPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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